molecular formula C7H16O2Si B105109 2-(Trimethylsilyl)ethyl acetate CAS No. 16046-10-9

2-(Trimethylsilyl)ethyl acetate

Cat. No. B105109
CAS RN: 16046-10-9
M. Wt: 160.29 g/mol
InChI Key: LZQFCHRCTZAAER-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl acetate is a chemical compound used in organic synthesis. It is used as a protecting reagent for carboxyl and phosphate groups . It is also used in the synthesis of ethyl-2,2-dibromo-2-(trimethylsilyl)acetate .


Synthesis Analysis

The synthesis of 2-(Trimethylsilyl)ethyl acetate involves several steps. For instance, it can be synthesized by a short and efficient route starting from D-Glucose . It can also be synthesized by acetylation with acetic anhydride . In another method, a gas chromatographic technique was developed for the analysis of aqueous diethanolamine solutions and their degradation products .


Molecular Structure Analysis

The molecular structure of 2-(Trimethylsilyl)ethyl acetate can be represented as C7H16O2Si . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

2-(Trimethylsilyl)ethyl acetate undergoes various chemical reactions. For instance, it undergoes condensation with aromatic aldehydes in the presence of a base catalyst to yield β-trimethylsiloxycarboxylates . It also reacts with ketones to yield α,β-unsaturated esters .


Physical And Chemical Properties Analysis

2-(Trimethylsilyl)ethyl acetate has a molecular weight of 160.29 . It is a solid at room temperature . The compound is characterized by its chemical inertness and a large molecular volume .

Scientific Research Applications

Synthetic Utility in Organic Chemistry

2-(Trimethylsilyl)ethyl acetate demonstrates its utility in organic chemistry, particularly in the synthesis of complex molecules. For example, it has been used in the stereospecific formation of 1,2-dioxetanes from diethoxyethylenes by singlet oxygen, offering high yields and reduced time consumption compared to traditional methods (Bartlett & Schaap, 1970). Similarly, its role in the Michael-type addition of O-ethyl-C,O-bis(trimethylsilyl)ketene acetal, aiding in the synthesis of α-ylidene-δ-lactones, underscores its significance in facilitating complex organic transformations (Matsuda, 1987).

Analytical Chemistry Applications

In analytical chemistry, 2-(Trimethylsilyl)ethyl acetate is used in the analysis of various compounds. A notable example is its use in the method for analyzing T-2 toxin in maize, where it is a part of the silylation process in gas chromatography-mass spectrometry (Chaytor & Saxby, 1982). This highlights its role in enhancing the detection and analysis of toxins in food products.

Catalysis and Reaction Mechanisms

The compound has been explored in catalysis, as seen in its involvement in the cyanosilylation of carbonyl compounds using trimethylsilyl cyanide, where it acts as an organocatalyst (Ullah et al., 2017). Additionally, its use in pyrolytic elimination pathways, demonstrating distinct reaction pathways based on solvent polarity and nucleofugality of leaving groups, provides insights into reaction mechanisms in organic chemistry (Watanabe, Shimizu, & Tsuno, 1992).

Safety And Hazards

2-(Trimethylsilyl)ethyl acetate is a highly flammable liquid and vapor . It may cause skin irritation and serious eye irritation . It is recommended to keep the container tightly closed and store it in a well-ventilated place .

Future Directions

The use of silicon-based reagents in organic synthesis, such as 2-(Trimethylsilyl)ethyl acetate, has received significant attention and is an ever-growing area of focus in recent years . Future research could focus on developing new methods for the formation of valuable TMSE esters by simply heating the unprotected carboxylic acid with the imidate . Another potential application is its use as a temporary substituent promoting asymmetric induction .

properties

IUPAC Name

2-trimethylsilylethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2Si/c1-7(8)9-5-6-10(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQFCHRCTZAAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884865
Record name Ethanol, 2-(trimethylsilyl)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyl)ethyl acetate

CAS RN

16046-10-9
Record name Ethanol, 2-(trimethylsilyl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16046-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trimethylsilyl)ethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016046109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(trimethylsilyl)-, 1-acetate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-(trimethylsilyl)-, 1-acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trimethylsilyl)ethyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
MT Gill, R Taylor - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
… That this factor contributed to the high rate of elimination of 2-trimethylsilylethyl acetate was suggested by the fact that a P-SiMe,Ph group activated 216 times per P-hydrogen and thus …
Number of citations: 9 pubs.rsc.org
F Hayakawa, S Watanabe, N Shimizu… - Bulletin of the Chemical …, 1993 - journal.csj.jp
The rates of the solvolysis of 2-aryl-2-(trimethylsilyl)ethyl compounds, ArCH(SiMe 3 )CH 2 X (4: X = Cl and OCOCF 3 ; Ar = C 6 H 5 and p-MeOC 6 H 4 ), have been measured in various …
Number of citations: 11 www.journal.csj.jp
H Amii, Y Katahira, A Kobayashi - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
Ethyl 2,2‐Difluoro‐2‐(trimethylsilyl)acetate [ 205865‐67‐4 ] C 7 H 14 F 2 O 2 Si (MW 196.27) InChI = 1S/C7H14F2O2Si/c1‐5‐11‐6(10)7(8,9)12(2,3)4/h5H2,1‐4H3 InChIKey = …
Number of citations: 0 onlinelibrary.wiley.com
E Knobloch, R Brückner - Synthesis, 2008 - thieme-connect.com
β-Keto esters derived from 2-(trimethylsilyl) ethanol undergo cleavage and decarboxylation when treated with 0.75 equivalents of tetrabutylammonium fluoride trihydrate in …
Number of citations: 8 www.thieme-connect.com
I Fox - 2020 - pstorage-rcsi-9048708668.s3 …
I declare that this thesis, which I submit to RCSI for examination in consideration of the award of a Masters degree, by research, in the field of Science, is my own personal effort. Where …
I Zharov, J Michl, MH Sherwood… - Chemistry of …, 2002 - ACS Publications
As the feature sizes of semiconductor devices continue to shrink, there is an increasing interest in thin film imaging approaches such as silicon-based bilayer resists. We have …
Number of citations: 9 pubs.acs.org
VV Astakhova, MY Moskalik, BA Shainyan - Journal of Organometallic …, 2022 - Elsevier
The reactions of acetamide, benzamide and trifluoroacetamide with trimethyl(vinyl)-, triphenyl(vinyl)-, dimethyl(divinyl)- and diphenyl(divinyl)silanes in the presence of oxidants (t-BuOCl …
Number of citations: 3 www.sciencedirect.com
A El-Dahshan, SI Al-Gharabli, S Radetzki… - Bioorganic & Medicinal …, 2014 - Elsevier
A polymer-supported route for the synthesis of sphingosine derivatives is presented based on the C-acylation of polymeric phosphoranylidene acetates with an Fmoc-protected amino …
Number of citations: 9 www.sciencedirect.com
LD Boardman, CR Kessel… - Advances in Resist …, 1999 - spiedigitallibrary.org
We have prepare several novel silicon-containing polymers containing both low E a and high E a protecting groups, and we have evaluated these materials at both 193 nm. Low E a …
Number of citations: 10 www.spiedigitallibrary.org
E Tiainen, T Drakenberg, T Tamminen, K Kataja… - 1999 - degruyter.com
Two independent spectroscopic methods are presented and compared for the quantitation of the phenolic hydroxyl groups in lignins. The combined information is used to further …
Number of citations: 59 www.degruyter.com

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